Lipophilicity (XLogP3) Comparison: N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide Versus TPCA-1
The target compound exhibits a computed XLogP3 of 6.4, which is 4.5 log units higher than that of the well-characterized IKK-2 inhibitor TPCA-1 (XLogP3 = 1.9), indicating dramatically greater lipophilicity [1][2]. This difference arises from the 3-(trifluoromethyl)benzyloxy and 3,4-dichlorophenyl substituents absent in TPCA-1. Such a shift in logP has been correlated, within the thiophene carboxamide IKK-2 inhibitor series, with altered membrane permeability, plasma protein binding, and oral bioavailability profiles, as demonstrated in the Baxter et al. (2004) hit-to-lead optimization study where lipophilic modifications to the core scaffold produced compounds spanning oral bioavailability from negligible to >50% in rat [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 6.4 |
| Comparator Or Baseline | TPCA-1: XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = +4.5 (3.37-fold increase; target compound 4.5 log units more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2021.05.07 |
Why This Matters
Lipophilicity drives membrane permeability and metabolic clearance; a 4.5-logP differential predicts substantially different pharmacokinetic behavior, meaning these two IKK-2 inhibitors will not perform interchangeably in cell-based or in vivo models.
- [1] PubChem Compound Summary CID 3765600. XLogP3-AA = 6.4. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary CID 9903786 (TPCA-1). XLogP3-AA = 1.9. National Center for Biotechnology Information. View Source
- [3] Baxter A, et al. Hit-to-lead studies: the discovery of potent, orally active, thiophenecarboxamide IKK-2 inhibitors. Bioorg Med Chem Lett. 2004 Jun 7;14(11):2817-22. PMID: 15125939. View Source
